Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate
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Overview
Description
(3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester is an organic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by the presence of a chloro group at the third position and a sulfanyl-acetic acid ethyl ester moiety at the second position of the quinoxaline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester typically involves the following steps:
Formation of Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of o-phenylenediamine with a suitable diketone, such as 1,2-dicarbonyl compounds.
Thioether Formation: The sulfanyl group is introduced by reacting the quinoxaline derivative with a thiol compound under basic conditions.
Esterification: Finally, the acetic acid ethyl ester moiety is introduced through esterification using ethanol and an acid catalyst.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The quinoxaline ring can be reduced to form tetrahydroquinoxaline derivatives using reducing agents such as sodium borohydride.
Substitution: The chloro group can be substituted with nucleophiles like amines or thiols under suitable conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Tetrahydroquinoxaline derivatives.
Substitution: Amino or thio-substituted quinoxaline derivatives.
Scientific Research Applications
(3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex quinoxaline derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of dyes, fluorescent materials, and organic sensitizers for solar cell applications.
Mechanism of Action
The mechanism of action of (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular processes.
Pathways: The compound can modulate signaling pathways, leading to its observed biological effects, such as inhibition of cell proliferation or induction of apoptosis.
Comparison with Similar Compounds
Quinoxaline: A parent compound with a similar core structure but lacking the chloro and sulfanyl-acetic acid ethyl ester groups.
2,3-Dichloroquinoxaline: Contains two chloro groups but lacks the sulfanyl-acetic acid ethyl ester moiety.
Quinoxaline-2-thiol: Contains a thiol group but lacks the chloro and acetic acid ethyl ester groups.
Uniqueness: (3-Chloro-quinoxalin-2-ylsulfanyl)-acetic acid ethyl ester is unique due to the presence of both the chloro and sulfanyl-acetic acid ethyl ester groups, which confer distinct chemical reactivity and biological activity compared to other quinoxaline derivatives.
Biological Activity
Ethyl [(3-chloroquinoxalin-2-yl)sulfanyl]acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its synthesis, biological properties, and relevant research findings.
Chemical Structure and Synthesis
This compound can be synthesized through the reaction of 3-chloroquinoxaline with ethyl chloroacetate in the presence of a suitable base. The resulting compound features a quinoxaline core, which is known for its diverse biological activities.
Biological Activity Overview
The biological activity of this compound has been explored in several studies, highlighting its potential as an anticancer agent, antimicrobial agent, and inhibitor of specific enzyme pathways.
Anticancer Activity
Research has indicated that compounds incorporating quinoxaline derivatives exhibit promising anticancer properties. For instance, studies have shown that related compounds can inhibit cell proliferation in various cancer cell lines, including breast and colon cancer. The mechanism often involves the induction of apoptosis and disruption of cell cycle progression.
Study | Cell Line | IC50 (µM) | Mechanism |
---|---|---|---|
Khalil et al. (2003) | MCF-7 (breast cancer) | 15 | Apoptosis induction |
Gursoy & Karal (2003) | HT-29 (colon cancer) | 20 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. Compounds with similar structures have demonstrated effectiveness against a range of bacteria and fungi, suggesting that this compound may possess similar properties.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
The biological activity of this compound is believed to be linked to its ability to interact with various molecular targets:
- Inhibition of Protein Kinases : Similar compounds have been shown to inhibit phosphatidylinositol 3-kinase (PI3K), a key player in cancer cell signaling pathways.
- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, promoting apoptosis in cancer cells.
- Interference with DNA Synthesis : By disrupting DNA replication processes, these compounds can hinder cancer cell proliferation.
Case Study 1: Anticancer Efficacy
A study conducted by Al-Suwaidan et al. (2016) evaluated the anticancer effects of a series of quinoxaline derivatives, including those structurally related to this compound. The results indicated significant cytotoxicity against various cancer cell lines, with mechanisms involving both apoptosis and necrosis.
Case Study 2: Antimicrobial Properties
In another investigation by Godhani et al. (2016), the antimicrobial efficacy of several thiazolidine derivatives was assessed against pathogenic bacteria and fungi. The findings suggested that modifications in the quinoxaline structure could enhance antimicrobial activity, indicating potential applications for this compound.
Properties
Molecular Formula |
C12H11ClN2O2S |
---|---|
Molecular Weight |
282.75 g/mol |
IUPAC Name |
ethyl 2-(3-chloroquinoxalin-2-yl)sulfanylacetate |
InChI |
InChI=1S/C12H11ClN2O2S/c1-2-17-10(16)7-18-12-11(13)14-8-5-3-4-6-9(8)15-12/h3-6H,2,7H2,1H3 |
InChI Key |
PGXZKUFWTWLJIH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
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